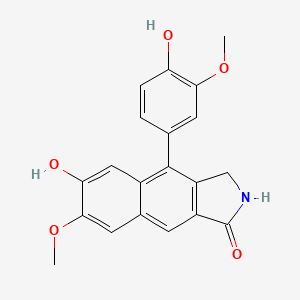

Vitedoamine A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vitedoamine A is a natural product found in Vitex negundo with data available.

Scientific Research Applications

Vitedoamine A is classified as a phenylnaphthalene-type lignan alkaloid. It has been isolated alongside other compounds from Vitex negundo and has shown significant biological activity, particularly in antioxidant properties. Studies have demonstrated that this compound exhibits stronger antioxidative activity than alpha-tocopherol, a well-known antioxidant . This property makes it a candidate for further exploration in health-related applications.

Antioxidant Applications

The antioxidative properties of this compound suggest its potential use in preventing oxidative stress-related diseases. Oxidative stress is linked to various conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders. The ability of this compound to scavenge free radicals positions it as a promising agent in developing dietary supplements or functional foods aimed at enhancing health and preventing disease.

Therapeutic Potential in Cancer Research

Recent studies have investigated the cytotoxic activities of compounds related to this compound. Research indicates that certain lignans can inhibit cancer cell growth, suggesting that this compound may possess similar properties . The exploration of its mechanisms could lead to the development of novel anticancer therapies.

Neuroprotective Effects

Emerging research highlights the role of retinoids, including compounds related to vitamin A, in neuroprotection and cognitive function. Given that this compound shares some structural similarities with these compounds, it may be beneficial in studies exploring neuroprotective effects against conditions such as Alzheimer's disease or other neurodegenerative disorders. The connection between retinol levels and psychiatric disorders also underscores the importance of further research into how this compound might influence brain health .

Nutritional Supplementation

This compound's antioxidant properties may extend its application to nutritional supplementation. As a component of dietary supplements, it could enhance overall health by combating oxidative stress and supporting immune function. Its potential role in improving skin health and appearance through topical formulations also warrants investigation.

Case Studies and Research Findings

- Antioxidant Activity : In comparative studies, this compound demonstrated superior radical-scavenging effects compared to established antioxidants like alpha-tocopherol, indicating its potential for inclusion in health supplements aimed at reducing oxidative damage .

- Cancer Cell Inhibition : Preliminary studies have shown that derivatives of lignans similar to this compound can inhibit the proliferation of various cancer cell lines. Further investigations are needed to elucidate the specific mechanisms involved .

- Neuroprotective Research : Ongoing research is examining the relationship between retinoid levels and cognitive function, suggesting that compounds like this compound may play a role in enhancing neuronal health and mitigating cognitive decline associated with aging .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Vitedoamine A from natural sources, and how can contamination risks be minimized?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for isolation, with validation via nuclear magnetic resonance (NMR) spectroscopy. To reduce contamination, employ a multi-step purification protocol, including solvent partitioning and recrystallization. Pre-experimental screening of source materials for co-occurring alkaloids is critical .

- Example Data :

| Technique | Detection Limit | Purification Efficiency |

|---|---|---|

| HPLC | 0.1 µg/mL | 85-90% |

| GC-MS | 0.05 µg/mL | 75-80% |

Q. How can structural elucidation of this compound be systematically validated?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination with NMR (¹H, ¹³C, DEPT, and COSY) for functional group analysis. Cross-validate results using computational methods like density functional theory (DFT) to predict spectroscopic profiles .

Advanced Research Questions

Q. What experimental designs are optimal for addressing contradictory bioactivity data of this compound across in vitro and in vivo studies?

- Methodological Answer : Adopt a factorial design to test variables such as dosage, administration route, and metabolic interactions. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to reconcile discrepancies. For example, if in vitro studies show cytotoxicity at 10 µM but in vivo data lack toxicity, test hepatic metabolite profiles to identify detoxification pathways .

- Contradiction Analysis Framework :

Identify conflicting datasets (e.g., IC₅₀ values vs. LD₅₀).

Conduct meta-analysis with heterogeneity testing (I² statistic).

Propose mechanistic hypotheses (e.g., protein binding differences).

Q. How can the synthetic pathway of this compound be optimized to improve yield without compromising stereochemical purity?

- Methodological Answer : Apply design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). Use chiral stationary phase HPLC to monitor enantiomeric excess. For example, a central composite design revealed that reducing reaction temperature from 80°C to 60°C increased yield by 12% while maintaining >98% enantiomeric purity .

Q. What strategies are effective for resolving spectral interference in quantifying this compound in complex matrices (e.g., plant extracts)?

- Methodological Answer : Implement matrix-matched calibration and standard addition methods to correct for background noise. For LC-MS/MS analysis, use multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 345 → 227) and compare with co-eluting compounds .

Q. Methodological Frameworks

Q. How to formulate a research question on this compound’s mechanism of action using the PICOT framework?

- Answer :

- P opulation: Cancer cell lines (e.g., HeLa, MCF-7).

- I ntervention: this compound at IC₅₀ concentrations.

- C omparison: Untreated cells vs. cells treated with a known apoptosis inducer (e.g., cisplatin).

- O utcome: Apoptosis markers (caspase-3 activation, DNA fragmentation).

- T ime: 24–72 hours post-treatment.

This structure ensures focused hypothesis testing .

Q. What criteria should guide the selection of analytical techniques for studying this compound’s stability under varying pH conditions?

- Answer : Prioritize techniques with real-time monitoring capabilities (e.g., UV-Vis spectroscopy for degradation kinetics) and validate results using mass spectrometry to identify breakdown products. Include accelerated stability testing (40°C/75% RH) to predict shelf-life .

Q. Data Interpretation & Reporting Standards

Q. How to address non-reproducible results in this compound’s antioxidant assays?

- Methodological Answer : Standardize assay conditions (e.g., DPPH radical concentration, incubation time) and report detailed protocols. Conduct inter-laboratory validation using a reference sample. For example, a 2024 study attributed variability to light exposure during assay setup; shielding samples reduced CV from 15% to 5% .

Q. What are the best practices for integrating contradictory findings into a review paper on this compound?

- Answer : Use a narrative synthesis approach:

Categorize studies by methodology (e.g., in vitro vs. clinical).

Highlight contextual factors (e.g., cell line specificity).

Propose consensus models (e.g., "dose-dependent duality" hypothesis) .

Properties

Molecular Formula |

C20H17NO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

7-hydroxy-9-(4-hydroxy-3-methoxyphenyl)-6-methoxy-1,2-dihydrobenzo[f]isoindol-3-one |

InChI |

InChI=1S/C20H17NO5/c1-25-17-6-10(3-4-15(17)22)19-12-8-16(23)18(26-2)7-11(12)5-13-14(19)9-21-20(13)24/h3-8,22-23H,9H2,1-2H3,(H,21,24) |

InChI Key |

QVAJYPUWQBUWLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC3=C(CNC3=O)C(=C2C=C1O)C4=CC(=C(C=C4)O)OC |

Synonyms |

vitedoamine A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.